N-(4-oxoquinazolin-3-yl)decanamide

Description

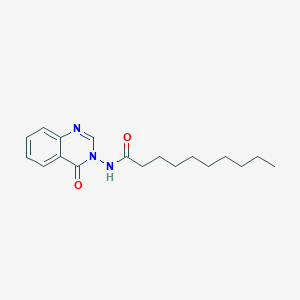

N-(4-Oxoquinazolin-3-yl)decanamide is a quinazolinone derivative characterized by a 4-oxoquinazolin core substituted with a decanamide chain at the N3 position. Quinazolinones are heterocyclic compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties.

Properties

Molecular Formula |

C18H25N3O2 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-(4-oxoquinazolin-3-yl)decanamide |

InChI |

InChI=1S/C18H25N3O2/c1-2-3-4-5-6-7-8-13-17(22)20-21-14-19-16-12-10-9-11-15(16)18(21)23/h9-12,14H,2-8,13H2,1H3,(H,20,22) |

InChI Key |

NVGHPDANMAKXKD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)NN1C=NC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with decanoic anhydride to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and quinazolinone moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

Chemistry: It serves as a building block for synthesizing more complex quinazolinone derivatives.

Biology: The compound has shown potential as an anti-inflammatory and analgesic agent.

Medicine: Research indicates its potential use in developing new therapeutic agents for treating various diseases.

Industry: It can be used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Quinazolinone Cores

(a) 3-Substituted 4-Oxoquinazolin Derivatives

Compounds such as (E)-3-(3-aryl-4-oxo-3,4-dihydroquinazolin-7-yl)-N-hydroxyacrylamide () share the 4-oxoquinazolin core but differ in substituents. For example:

- Substituents : Aryl groups (e.g., phenyl, fluorophenyl) at the 3-position and a hydroxyacrylamide chain at the 7-position.

- Properties : Higher melting points (194–214°C) and >95% purity, with distinct IR and NMR profiles due to aryl variations.

- Activity : These compounds act as histone deacetylase (HDAC) inhibitors, with substituents influencing potency and selectivity .

(b) 2-Thioacetamide Quinazolinones

Derivatives like 2-((4-oxo-3-phenylquinazolin-2-yl)thio)-N-substituted acetamides () replace the decanamide chain with thioacetamide groups. These compounds exhibit anti-inflammatory and antimicrobial activities, with sulfur atoms enhancing interactions with enzyme active sites .

Decanamide-Containing Analogues

(a) N-Vanillyldecanamide ()

- Structure : Features a vanillyl (4-hydroxy-3-methoxybenzyl) group attached to decanamide.

- Activity : Acts as a TRPV1 agonist (similar to capsaicin), targeting pain receptors.

- Key Data : Molecular weight 307.43 g/mol, purity >98%, and distinct UV/IR profiles due to aromatic substitution .

(b) Ceramide Analogues ()

Compounds like PDMP (N-(2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)-decanamide) share the decanamide chain but incorporate morpholinylmethyl and phenyl groups.

- Activity : Inhibit UDP-glucose ceramide glucosyltransferase (UGCG), blocking viral entry (e.g., UUKV infection) with IC₅₀ values in the low micromolar range .

Anti-Inflammatory Quinazolinone Derivatives ()

Derivatives like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide replace the decanamide chain with shorter acetamide substituents.

Key Research Findings and Trends

Substituent Impact :

- Lipophilicity : Decanamide chains enhance membrane permeability compared to shorter acyl groups.

- Enzyme Binding : Thioacetamide or hydroxyacrylamide groups improve HDAC or UGCG inhibition via hydrogen bonding or metal coordination.

Biological Activities: HDAC inhibitors () and anti-inflammatory agents () are prominent among quinazolinones. Decanamide-containing compounds (e.g., PDMP, N-vanillyldecanamide) target lipid metabolism or ion channels .

Synthetic Flexibility: Quinazolinone derivatives are synthesized via modular routes, allowing substitution at N3, C2, or C7 positions for tailored activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.